molecular formula C22H20Cl2N8O2 B606616 CFM-184 CAS No. 1819357-88-4

CFM-184

Cat. No. B606616
M. Wt: 499.356
InChI Key: KWAYYBDVPSPGPN-DPZKZMLUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CFM-184 is an orally active factor IXa inhibitor with hFIXa IC50 = 4.9 nM;  hPPB fu 4.1%, aPPT Ct2 = 5.8 uM (human). CFM-184 demonstrated excellent FIXa inhibitory potency, significant selectivity of hFIXa over hFXa (>6300-fold), reasonable anticoagulant efficacy on in vitro aPTT, and no effect on PT up to 200 μM. Regarding physicochemical and ADMET profiles14, CFM-184 showed moderate aqueous solubility, good membrane permeability, microsomal stability, and unbound fractions in plasma. PK studies of CFM-184 indicated moderate bioavailability in rats (51%) and reasonable half-life (0.8 hr in rats, 4.7 hr in dogs).

Scientific Research Applications

Atomic Force Microscopy and Chemical Force Microscopy of Microbial Cells

  • Overview : Atomic Force Microscopy (AFM) and CFM have been crucial in imaging the surface of microbial cells with nanometer resolution. These techniques are significant for mapping chemical groups and receptors on cell surfaces, providing insights into structure-function relationships (Dufrêne, 2008).

CFD and Ventilation Research

  • Application in Engineering : Computational Fluid Dynamics (CFD) has become integral in the research of ventilation systems in buildings. This paper highlights the importance of CFD in understanding complex air distribution and the challenges it faces in the field of building ventilation (Li & Nielsen, 2011).

Chemical Force Microscopy of Chemical and Biological Interactions

  • Chemical Interactions Study : CFM is used to investigate interactions between chemical functionalities, crucial in chemistry, biology, and materials science. The paper reviews CFM's principles, applications, and theoretical models for experimental results interpretation (Noy, 2006).

Nanoscale Hydrophobic Recovery: A CFM Study of UV/Ozone-Treated Poly(dimethylsiloxane)

  • Material Science Application : This study used CFM to map surface hydrophobicity changes in UV/ozone-treated poly(dimethylsiloxane), contributing to the understanding of material properties at the nanoscale (Hillborg et al., 2004).

MERRA: NASA’s Modern-Era Retrospective Analysis for Research and Applications

  • Climate Research : The MERRA project by NASA used models to understand climatic changes, emphasizing the role of CFD in climate research and applications (Rienecker et al., 2011).

Coupling Canopy Functioning and Radiative Transfer Models for Remote Sensing Data Assimilation

  • Agricultural Application : This research presents the coupling of crop functioning models (CFM) and radiative transfer models (RTM), emphasizing CFM's role in agricultural research and remote sensing applications (Weiss et al., 2001).

properties

CAS RN

1819357-88-4

Product Name

CFM-184

Molecular Formula

C22H20Cl2N8O2

Molecular Weight

499.356

IUPAC Name

N-(2-(3-amino-4-chloroisoxazolo[5,4-c]pyridin-7-yl)-2-azabicyclo[2.2.1]heptan-7-yl)-2-chloro-4-(3-methyl-1H-1,2,4-triazol-1-yl)benzamide

InChI

InChI=1S/C22H20Cl2N8O2/c1-10-27-9-32(29-10)12-3-4-13(14(23)6-12)22(33)28-18-11-2-5-16(18)31(8-11)21-19-17(15(24)7-26-21)20(25)30-34-19/h3-4,6-7,9,11,16,18H,2,5,8H2,1H3,(H2,25,30)(H,28,33)/t11-,16+,18-/m1/s1

InChI Key

KWAYYBDVPSPGPN-DPZKZMLUSA-N

SMILES

ClC1=CC(N2C=NC(C)=N2)=CC=C1C(NC3C4CN(C5=NC=C(Cl)C6=C5ON=C6N)C3CC4)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

CFM-184;  CFM 184;  CFM184.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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